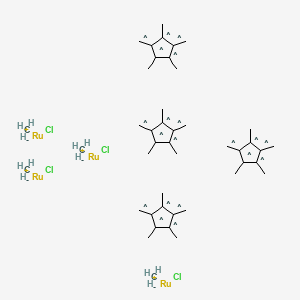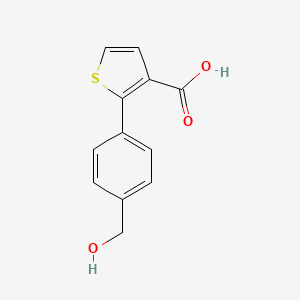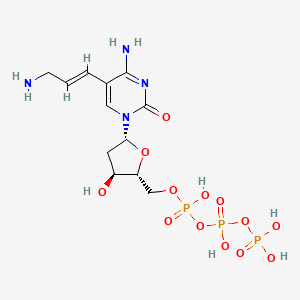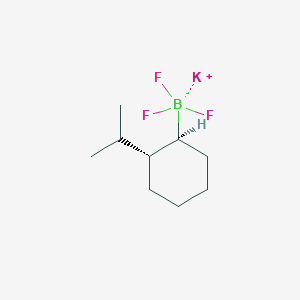
1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is a complex organic compound with the empirical formula C27H16F5O4P and a molecular weight of 530.38 g/mol . This compound is known for its application in click chemistry, particularly in the Staudinger ligation, which is a high-yield, chemoselective, and mild synthetic method .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester typically involves the reaction of diphenylphosphine with terephthalic acid derivatives. The reaction conditions often include the use of activated pentafluorophenyl esters to facilitate the formation of the desired product . The reaction is carried out under controlled temperatures, typically around 109-111°C, and requires careful handling due to the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it is likely synthesized in specialized laboratories under stringent conditions to ensure purity and yield. The process involves multiple steps, including the preparation of intermediates and the final coupling reaction to form the ester .
化学反応の分析
Types of Reactions
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenyl group.
Oxidation and Reduction: The phosphine group can be oxidized to form phosphine oxides, and reduction reactions can revert it to the original phosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, which react under mild conditions to form substituted products.
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used to oxidize the phosphine group.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce phosphine oxides back to phosphines.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound and phosphine oxides .
科学的研究の応用
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is used extensively in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a reagent in click chemistry for the conjugation of amine and azide-containing compounds.
Biology: Employed in bioconjugation techniques to label biomolecules within cellular environments.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
作用機序
The mechanism of action of 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester involves the formation of covalent bonds through the Staudinger ligation. The amine functionalized molecule first reacts with the phosphine through the activated pentafluorophenyl ester. The azide-molecule is then reacted with the newly labeled phosphine to form the iminophosphorane, and the aza-ylide is subsequently captured by the methyl ester to yield the covalent conjugated product .
類似化合物との比較
Similar Compounds
- 2-(Diphenylphosphino)benzoic acid
- 2-(Diphenylphosphino)benzaldehyde
- 2-(Diphenylphosphino)benzenesulfonic acid
Uniqueness
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is unique due to its specific structure that combines a phosphine group with a terephthalic acid derivative and a pentafluorophenyl ester. This combination allows for highly selective and efficient chemical reactions, making it a valuable reagent in various fields of research and industry .
特性
分子式 |
C27H16F5O4P |
|---|---|
分子量 |
530.4 g/mol |
IUPAC名 |
1-O-methyl 4-O-(2,3,4,5,6-pentafluorophenyl) 2-diphenylphosphanylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C27H16F5O4P/c1-35-27(34)18-13-12-15(26(33)36-25-23(31)21(29)20(28)22(30)24(25)32)14-19(18)37(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChIキー |
OURNVXDJALDDIG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)





palladium(II)](/img/structure/B12063454.png)

![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)




![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)
